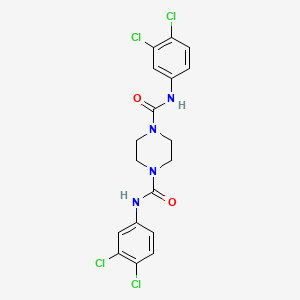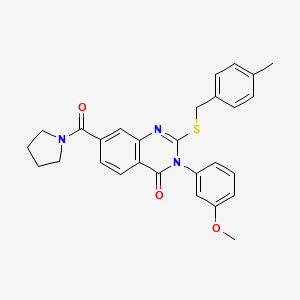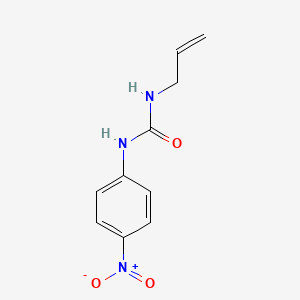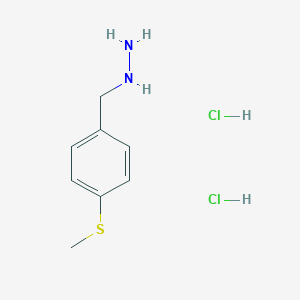
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide, also known as DCFP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). DCFP has been shown to have a number of biochemical and physiological effects, and has potential applications in the treatment of a range of diseases, including inflammation, depression, and cancer.
Mécanisme D'action
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide works by inhibiting the enzyme PDE4, which is involved in the regulation of intracellular levels of cAMP. By inhibiting PDE4, N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide increases the levels of cAMP, which leads to a range of biochemical and physiological effects. These effects include inhibition of inflammatory cytokine production, regulation of immune cell function, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and neuromodulatory effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and to regulate immune cell function by inhibiting the activation of T cells and macrophages. N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has also been shown to modulate neurotransmitter release, including the release of dopamine, serotonin, and noradrenaline.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is its selectivity for PDE4, which makes it a useful tool for studying the role of PDE4 in various biological processes. However, one limitation of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide is its relatively low potency compared to other PDE4 inhibitors, which may limit its usefulness in certain experiments. Additionally, N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are a number of potential future directions for research on N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide. One area of interest is the development of more potent and selective PDE4 inhibitors, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide, and to determine its potential as a therapeutic agent in various disease conditions. Finally, more research is needed to understand the mechanisms underlying the off-target effects of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide, and to develop strategies to minimize these effects in future experiments.
Méthodes De Synthèse
The synthesis of N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide involves a series of chemical reactions, starting with the reaction of 3,4-dichloronitrobenzene with ethylene glycol in the presence of a catalyst to form 3,4-dichloroaniline. This is then reacted with phosgene to form 3,4-dichloroformanilide, which is further reacted with piperazine in the presence of a base to form the final product, N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide.
Applications De Recherche Scientifique
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has been extensively studied in scientific research, with a focus on its potential therapeutic applications. It has been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has also been studied for its potential use in the treatment of depression, as PDE4 inhibitors have been shown to have antidepressant effects. Additionally, N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-N,4-N-bis(3,4-dichlorophenyl)piperazine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl4N4O2/c19-13-3-1-11(9-15(13)21)23-17(27)25-5-7-26(8-6-25)18(28)24-12-2-4-14(20)16(22)10-12/h1-4,9-10H,5-8H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIDYGNKBVLJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)(4-(N-(3,4-dichlorophenyl)carbamoyl)piperazinyl)formamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2455962.png)

![5-chloro-2,4-dihydroxy-6-methyl-3-[(2E,4E)-3-methyl-5-(1,2,6-trimethyl-5-oxocyclohex-3-en-1-yl)penta-2,4-dienyl]benzaldehyde](/img/structure/B2455965.png)
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455967.png)

![Ethyl 4-[4-[(2-methoxy-5-nitrophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2455971.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2455972.png)
![[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid](/img/structure/B2455973.png)
![N-cyano-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-4-fluoro-3-nitroaniline](/img/structure/B2455975.png)
![6-[4-(3-cyclopentylpropanoyl)-1,4-diazepan-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2455976.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2455983.png)

